molecular formula C14H16BrNO3 B7979994 tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate

tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate

Cat. No.: B7979994
M. Wt: 326.19 g/mol
InChI Key: CSVWNXNEBXGVSG-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 3-position, and a methoxy group at the 6-position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the bromination of 6-methoxyindole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo-6-methoxyindole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Indole-2,3-diones.

    Reduction Products: Indolines.

    Hydrolysis Products: 3-bromo-6-methoxyindole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets. The tert-butyl ester group can also affect its solubility and stability, impacting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-indolecarboxylate: Lacks the bromine and methoxy substituents, making it less reactive in certain substitution reactions.

    3-Bromoindole: Lacks the methoxy and tert-butyl ester groups, affecting its solubility and reactivity.

    6-Methoxyindole:

Uniqueness

tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, while the bromine and methoxy groups provide sites for further functionalization and interaction with biological targets .

Properties

IUPAC Name

tert-butyl 3-bromo-6-methoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-11(15)10-6-5-9(18-4)7-12(10)16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVWNXNEBXGVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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